N-{3-[3-(Trifluoromethyl)benzoyl]thieno[2,3-c]pyridin-2-yl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-[3-(Trifluoromethyl)benzoyl]thieno[2,3-c]pyridin-2-yl}acetamide is a complex organic compound that features a trifluoromethyl group attached to a benzoyl moiety, which is further connected to a thieno[2,3-c]pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[3-(Trifluoromethyl)benzoyl]thieno[2,3-c]pyridin-2-yl}acetamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the reaction of 3-(trifluoromethyl)benzoyl chloride with thieno[2,3-c]pyridine under controlled conditions to form the desired product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-{3-[3-(Trifluoromethyl)benzoyl]thieno[2,3-c]pyridin-2-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzoyl or thieno[2,3-c]pyridine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-{3-[3-(Trifluoromethyl)benzoyl]thieno[2,3-c]pyridin-2-yl}acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.
Mechanism of Action
The mechanism by which N-{3-[3-(Trifluoromethyl)benzoyl]thieno[2,3-c]pyridin-2-yl}acetamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The trifluoromethyl group enhances the compound’s binding affinity and stability, making it a potent modulator of its targets .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)benzoyl chloride: A precursor in the synthesis of the compound.
2-Fluoro-3-(trifluoromethyl)benzoyl chloride: Another related compound with similar structural features.
4-Fluoro-3-(trifluoromethyl)benzoyl chloride: Shares the trifluoromethyl and benzoyl groups but differs in the position of the fluorine atom.
Uniqueness
N-{3-[3-(Trifluoromethyl)benzoyl]thieno[2,3-c]pyridin-2-yl}acetamide is unique due to its combination of the trifluoromethyl group with the thieno[2,3-c]pyridine ring system. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
914644-28-3 |
---|---|
Molecular Formula |
C17H11F3N2O2S |
Molecular Weight |
364.3 g/mol |
IUPAC Name |
N-[3-[3-(trifluoromethyl)benzoyl]thieno[2,3-c]pyridin-2-yl]acetamide |
InChI |
InChI=1S/C17H11F3N2O2S/c1-9(23)22-16-14(12-5-6-21-8-13(12)25-16)15(24)10-3-2-4-11(7-10)17(18,19)20/h2-8H,1H3,(H,22,23) |
InChI Key |
SMVMUJJELMXRRF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C2=C(S1)C=NC=C2)C(=O)C3=CC(=CC=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.